10-Undecynoic acid
Overview
Description
10-Undecynoic acid is an acetylenic fatty acid with the molecular formula C₁₁H₁₈O₂. It is known for its unique structure, featuring a triple bond between the ninth and tenth carbon atoms. This compound is derived from castor oil and has been studied for its various biological and industrial applications .
Mechanism of Action
Target of Action
10-Undecynoic acid, also known as Undec-10-ynoic acid, is an acetylenic fatty acid . It is reported as a highly selective irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases . These enzymes play a crucial role in the metabolism of fatty acids in the liver. The compound also exhibits antimicrobial properties, particularly against fungal skin infections .
Mode of Action
It is known to interact with its targets, the hepatic ω- and ω-1-lauric acid hydroxylases, in a highly selective and irreversible manner . This interaction inhibits the activity of these enzymes, thereby affecting the metabolism of fatty acids in the liver .
Biochemical Pathways
This compound affects the biochemical pathways related to fatty acid metabolism. By inhibiting hepatic ω- and ω-1-lauric acid hydroxylases, it disrupts the normal metabolic processes of fatty acids in the liver . Additionally, it has been found to have antimicrobial properties, indicating that it may also interfere with the biochemical pathways of certain microorganisms .
Result of Action
The inhibition of hepatic ω- and ω-1-lauric acid hydroxylases by this compound can lead to altered fatty acid metabolism in the liver . In terms of its antimicrobial properties, it has been found to have bacteriostatic, bactericidal, and anti-biofilm effects against certain microorganisms . For instance, it has been reported to kill biofilms of oral Streptococcus spp .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and activity. Its antimicrobial action, in particular, may be influenced by the specific environment of the microorganisms it targets
Biochemical Analysis
Biochemical Properties
10-Undecynoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with hepatic ω- and ω-1-lauric acid hydroxylases, where it acts as a highly selective irreversible inhibitor . This inhibition affects the hydroxylation process of lauric acid, a crucial step in fatty acid metabolism. Additionally, this compound has been used as a biochemical probe in assays for the microsomal hydroxylation of lauric acid, utilizing high-performance liquid chromatography with flow-through radiochemical detection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to hepatic ω- and ω-1-lauric acid hydroxylases, this compound inhibits their activity, leading to a decrease in the hydroxylation of lauric acid . This inhibition is irreversible, meaning that the enzyme’s activity cannot be restored once it has interacted with this compound. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on fatty acid metabolism and enzyme activity. At higher doses, this compound can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can cause negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as hepatic ω- and ω-1-lauric acid hydroxylases, influencing the hydroxylation of lauric acid . This interaction can affect metabolic flux and the levels of various metabolites within cells. Additionally, this compound may interact with cofactors that are essential for enzyme activity, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, this compound may bind to fatty acid-binding proteins, facilitating its transport to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in fatty acid metabolism . This localization is essential for its role in modulating cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecynoic acid can be synthesized through the dehydrobromination of 10-undecenoic acid. This process involves the removal of a bromine atom from 10-undecenoic acid, resulting in the formation of the triple bond characteristic of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of castor oil as a starting material. The castor oil undergoes pyrolysis to produce ricinoleic acid, which is then converted to 10-undecenoic acid. The final step involves the dehydrobromination of 10-undecenoic acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 10-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The triple bond in this compound makes it reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Undecynoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Undecylenic acid: Another derivative of castor oil, known for its antifungal properties.
5-Hexynoic acid: A shorter chain acetylenic fatty acid.
Uniqueness: 10-Undecynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its counterparts with double bonds or no unsaturation. Its ability to inhibit specific enzymes and its role in antimicrobial applications make it a valuable compound in various fields .
Properties
IUPAC Name |
undec-10-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOUTNMJEFWJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075219 | |
Record name | 10-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2777-65-3 | |
Record name | 10-Undecynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-UNDECYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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